GW4064 is a synthetically derived compound that acts as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR, a nuclear receptor primarily found in the liver, intestine, and kidneys, plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. [, , , , , ] GW4064 has become an indispensable tool in scientific research for investigating the physiological functions of FXR and exploring its therapeutic potential in various diseases, particularly metabolic and liver disorders. [, , , ]
GW4064 was developed as part of research aimed at identifying potent agonists for the farnesoid X receptor. Its classification as a selective agonist highlights its specificity in activating the farnesoid X receptor without significantly affecting other nuclear receptors or pathways. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
The synthesis of GW4064 involves multiple steps, starting from commercially available precursors. The key steps include:
Detailed synthesis protocols have been documented, including the use of solvents such as dimethylformamide and potassium carbonate as bases during reactions .
The molecular structure of GW4064 can be represented by its chemical formula, . It features an isoxazole ring, which contributes to its binding properties, along with a series of aromatic rings that enhance its lipophilicity and receptor interaction capabilities.
The three-dimensional conformation allows it to fit into the ligand-binding domain of the farnesoid X receptor effectively, facilitating its agonistic action.
GW4064 participates in several chemical reactions primarily involving its interaction with biological targets:
In vitro studies have shown that GW4064 can significantly alter the expression levels of genes involved in lipid metabolism when administered to cultured hepatocytes .
The mechanism of action for GW4064 primarily involves:
Studies have demonstrated that GW4064 can upregulate adipokines like adiponectin and leptin, indicating its role in metabolic regulation .
Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm structural integrity .
GW4064 has several promising applications in scientific research:
GW4064 (3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-propylphenoxy)-5-isopropylisoxazole) binds the farnesoid X receptor ligand-binding domain (FXR-LBD) with high specificity, inducing conformational changes essential for receptor activation. Crystallographic studies reveal that GW4064 occupies a hydrophobic binding pocket within the FXR-LBD, forming hydrogen bonds with residues Arg331, Tyr366, and His444. This interaction triggers significant repositioning of helix 12 (H12), stabilizing the active conformation of the AF-2 domain [3] [8]. The repositioned H12 facilitates recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) through LXXLL motifs. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies confirm GW4064 binding reduces flexibility in H3, H7, and H11 regions, enhancing heterodimerization with retinoid X receptor (RXR) and DNA binding [5] [7].
Unlike endogenous bile acids (e.g., chenodeoxycholic acid, CDCA), GW4064 exhibits superior binding affinity (EC₅₀ ≈ 40–60 nM) and minimal off-target interactions with other nuclear receptors. Structural analyses highlight key differences:
Table 1: Structural and Functional Comparison of GW4064 and CDCA
Property | GW4064 | CDCA |
---|---|---|
Binding Affinity (EC₅₀) | 40–60 nM | 10–50 μM |
Key Binding Residues | Arg331, Tyr366 | Ser329, Tyr366 |
Helix 12 Stabilization | High | Moderate |
Coactivator Recruitment | SRC-1, TIF2 | SRC-1 |
GW4064 activates FXR-RXR heterodimers binding to inverted repeat-1 (IR-1) elements in promoter regions of target genes. It robustly induces:
GW4064 indirectly suppresses bile acid synthesis genes through SHP-mediated mechanisms:
Table 2: FXR Target Genes Regulated by GW4064
Gene | Function | Regulation | Fold Change | Mechanism |
---|---|---|---|---|
SHP | Transcriptional repressor | Induction | 8–12× | Direct FXR binding to IR-1 |
BSEP | Bile salt transporter | Induction | 5–7× | Direct FXR binding to IR-1 |
CYP7A1 | Bile acid synthesis enzyme | Repression | 70–90% ↓ | SHP-mediated LRH-1 inhibition |
CYP3A4 | Bile acid hydroxylation | Repression | 50–70% ↓ | SHP-PXR/CAR interaction |
Beyond genomic effects, GW4064 triggers rapid kinase signaling within minutes. In hepatocytes, it phosphorylates:
GW4064 integrates FXR signaling with growth factor pathways:
Table 3: Non-Genomic Signaling Pathways Activated by GW4064
Pathway | Key Effectors | Kinetics | Functional Outcome |
---|---|---|---|
PI3K/Akt | Akt (Ser473), GSK-3β (Ser9) | 5–15 min | Anti-apoptosis, glycogen synthesis |
MAPK/ERK | ERK1/2 (Thr202/Tyr204) | 10–30 min | Anti-fibrosis, cell proliferation |
FXR-Src | Src (Tyr416) | 2–5 min | ERK activation, cytokine suppression |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4